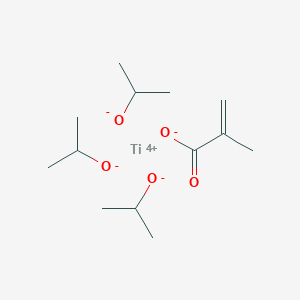

titanium methacrylate triisopropoxide

Description

Properties

IUPAC Name |

2-methylprop-2-enoate;propan-2-olate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.3C3H7O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3H,1-2H3;/q;3*-1;+4/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAUHLUAUFQHBM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O5Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572522 | |

| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18327-72-5 | |

| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Mechanisms and Hybrid Network Formation with Titanium Methacrylate Triisopropoxide

Investigation of Radical Polymerization Processes

The methacrylate (B99206) group of titanium methacrylate triisopropoxide allows it to participate in radical polymerization, a fundamental process for creating organic polymers. fujifilm.com This functionality is key to forming the organic component of the hybrid material.

The initiation of radical polymerization in systems containing titanium methacrylate triisopropoxide can be achieved through conventional methods, such as thermal or photochemical decomposition of a radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide). escholarship.orgresearchgate.net In these cases, the generated primary radicals attack the carbon-carbon double bond of the methacrylate group, initiating the polymer chain growth.

Furthermore, titanium complexes themselves can play a role in the initiation process. mdpi.com Under certain conditions, particularly with UV irradiation, titanium-based centers can generate radicals. For instance, semiconducting titanium dioxide (TiO2) nanoparticles, which can be formed in situ from the hydrolysis of the alkoxide groups, are known to initiate polymerization by generating electron-hole pairs under UV light. researchgate.net The hole can then directly transfer to a monomer to initiate photopolymerization. researchgate.net Some titanocene (B72419) complexes, in combination with a reducing agent, are also used to catalyze radical polymerization by mediating the formation of initiating radicals. mdpi.compsu.edu This suggests that the titanium center in titanium methacrylate triisopropoxide could potentially influence the initiation kinetics, either through direct participation or through its hydrolysis products.

Titanium methacrylate triisopropoxide can be copolymerized with a wide range of organic monomers to tailor the properties of the final hybrid material. The copolymerization behavior is governed by the relative reactivities of the comonomers, often described by monomer reactivity ratios (r1 and r2).

When copolymerized with structurally similar monomers like methyl methacrylate (MMA) , a random incorporation of the titanium-containing monomer into the growing polymethyl methacrylate (PMMA) chain is expected. researchgate.net The presence of the bulky triisopropoxide group may introduce some steric hindrance, potentially affecting the reactivity ratio compared to a simple MMA-MMA system. Studies on hybrid systems have shown that polymer-titanium materials can be successfully formed by the simultaneous radical polymerization of monomers like MMA and the sol-gel process of a titanium precursor. researchgate.net

Copolymerization with acrylamide (B121943) introduces a monomer with different reactivity. Methacrylates and acrylamides exhibit distinct polymerization behaviors; methacrylates are generally more reactive in radical copolymerization. nih.gov In a copolymerization of acrylamide (AM) and methyl methacrylate (MMA), the reactivity ratios indicate that the growing chain ending in MMA prefers to add another MMA molecule, while the chain ending in AM also shows a preference for adding an MMA molecule. researchgate.net This suggests that in a copolymerization of titanium methacrylate triisopropoxide with acrylamide, the resulting copolymer would likely be enriched with methacrylate units compared to the initial monomer feed, leading to a non-random, potentially block-like or alternating structure. researchgate.netuobaghdad.edu.iq

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1 adds M1) | r2 (M2 adds M2) | Copolymer Tendency | Reference |

|---|---|---|---|---|---|

| Acrylamide (AM) | Methyl Methacrylate (MMA) | 0.03 | 0.593 | Alternating / Non-random | researchgate.net |

| Acrylamide (AM) | Acrylic Acid (AA) | 0.620 | 0.996 | Ideal to Random | uobaghdad.edu.iq |

The methacrylate group provides a site for linear polymer chain growth. However, if a second polymerizable group is present or formed, cross-linking can occur, leading to the formation of a three-dimensional polymer network. In the context of titanium methacrylate triisopropoxide, the primary mechanism for organic network formation is through the polymerization of the single methacrylate group, leading to linear chains that are tethered to titanium centers.

Cross-linking of the organic phase requires the introduction of a separate difunctional organic monomer, such as triethylene glycol dimethacrylate (TEGDMA), into the polymerization mixture. nih.gov In such a system, a growing polymer chain can react with one of the methacrylate groups on the cross-linking agent. The second methacrylate group on that same agent can then be incorporated into another growing polymer chain. This process creates covalent bridges between linear polymer chains, resulting in a robust, cross-linked organic network. The degree of cross-linking, which dictates the mechanical properties of the resulting gel or solid, can be controlled by the concentration of the cross-linking agent. The disappearance of the characteristic C=C double bond peaks in spectroscopic analyses (e.g., FTIR or NMR) confirms the occurrence of the cross-linking reaction. nih.govnih.gov

Sol-Gel Chemistry and Inorganic Network Development

The three isopropoxide groups attached to the titanium atom are susceptible to hydrolysis and condensation reactions, which are the fundamental steps of sol-gel chemistry. wikipedia.org These reactions are responsible for forming the inorganic Ti-O-Ti network.

The sol-gel process begins with the hydrolysis of the titanium alkoxide groups in the presence of water. wikipedia.org This is a nucleophilic substitution reaction where the alkoxy group (-OR) is replaced by a hydroxyl group (-OH). researchgate.net This is followed by condensation reactions, where either two hydroxyl groups react to form a Ti-O-Ti bridge and a water molecule (water condensation), or a hydroxyl group reacts with a remaining alkoxy group to form a Ti-O-Ti bridge and an alcohol molecule (alcohol condensation). researchgate.net

Hydrolysis: Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH Condensation (Water): 2 Ti(OR)₃(OH) → (RO)₃Ti-O-Ti(OR)₃ + H₂O Condensation (Alcohol): Ti(OR)₄ + Ti(OR)₃(OH) → (RO)₃Ti-O-Ti(OR)₃ + ROH

The kinetics of these reactions for titanium alkoxides are extremely fast and can be difficult to control. researchgate.net The rate is influenced by several factors, including the water-to-alkoxide molar ratio (h), the pH of the solution, the solvent, and temperature. researchgate.netuctm.edu A higher water ratio generally increases the rate of hydrolysis. The reactions are often catalyzed by acids or bases. Without careful control, the rapid and uncontrolled precipitation of titanium dioxide can occur. researchgate.net In hybrid systems, the use of chelating agents or modifying the precursor can help to slow down these reactions, allowing for more uniform network formation. researchgate.net

| Factor | Effect on Reaction Rate | Mechanism of Influence | Reference |

|---|---|---|---|

| Water/Alkoxide Ratio (h) | Increases with higher 'h' | Higher concentration of the water reactant drives the hydrolysis reaction forward. | researchgate.net |

| pH (Catalyst) | Fastest at low and high pH | Acid catalysis protonates the alkoxy group, making it a better leaving group. Base catalysis generates reactive OH- ions. | researchgate.net |

| Solvent | Varies; can stabilize intermediates | The polarity and coordinating ability of the solvent can affect the stability and reactivity of the titanium precursor and its hydrolyzed species. | uctm.edu |

| Temperature | Increases with temperature | Provides the necessary activation energy for both hydrolysis and condensation reactions. | researchgate.net |

| Alkoxide Group Size | Decreases with larger groups | Larger, bulkier alkoxy groups (e.g., butoxide vs. isopropoxide) provide more steric hindrance, slowing the approach of water. | uctm.edu |

As the hydrolysis and condensation reactions proceed, small clusters known as titanium-oxo-alkoxy oligomers are formed initially. researchgate.net These oligomers are soluble in the reaction medium (the "sol"). With continued condensation, these oligomers grow in size and begin to link together.

Eventually, a continuous, sample-spanning network of Ti-O-Ti bonds is formed, resulting in a gel. uctm.edu This process, known as gelation, represents the transition from a liquid sol to a solid gel. The structure of this inorganic network is not perfectly crystalline at this stage but is typically amorphous. Subsequent processing steps, such as aging and drying, can further strengthen the network by promoting additional condensation reactions and removing the solvent and alcohol byproducts. Thermal treatment (calcination) can be used to remove residual organic components and induce crystallization into phases like anatase or rutile TiO₂. uctm.edu The formation of this inorganic network around and covalently bonded to the organic polymer chains results in a true organic-inorganic hybrid material.

Influence of Catalytic Agents on Sol-Gel Transformation Pathways

The sol-gel process involving titanium methacrylate triisopropoxide is a cornerstone for creating organic-inorganic hybrid materials. This process is fundamentally a series of hydrolysis and condensation reactions. The transformation pathway and the final properties of the titania network are highly sensitive to the presence of catalytic agents. These agents can be broadly classified as acids, bases, or chelating agents, each directing the reaction kinetics and network structure differently.

The hydrolysis of titanium alkoxides like titanium methacrylate triisopropoxide is significantly faster than that of silicon alkoxides, necessitating precise control over the reaction conditions. Catalysts are employed to modulate the rates of hydrolysis and condensation.

Acid Catalysis: In the presence of an acid catalyst, the alkoxide group is protonated, making it a better leaving group. This promotes a slower, more controlled hydrolysis reaction. The condensation rate is also relatively slow, which favors the formation of linear or loosely branched polymer chains. This pathway can lead to more homogeneous and less precipitated titania networks before gelation.

Base Catalysis: Conversely, a base catalyst (such as ammonia) deprotonates water, forming hydroxide (B78521) ions that then attack the titanium center. This mechanism leads to a rapid hydrolysis rate. researchgate.net The subsequent condensation reactions are also accelerated, favoring the formation of highly branched, dense, particle-like clusters. researchgate.net The choice and concentration of the base can significantly influence the resulting particle size and their tendency to agglomerate. researchgate.net

Chelating Agents: Chelating agents, such as acetylacetone (B45752), play a crucial role in stabilizing the titanium precursor. researchgate.net They replace one or more of the reactive isopropoxide groups with a bidentate ligand, forming a more stable complex. This modification reduces the hydrolysis rate, preventing uncontrolled precipitation of titanium dioxide. By moderating the reactivity of the titanium precursor, chelating agents allow for better integration of the inorganic component within the developing organic polymer network, which is essential for forming transparent and homogeneous hybrid materials. researchgate.net

The selection of the catalytic system is therefore a critical parameter for tailoring the morphology and properties of the resulting sol-gel derived network.

Formation of Organic-Inorganic Hybrid and Interpenetrating Polymer Networks

Titanium methacrylate triisopropoxide is a versatile precursor for creating both organic-inorganic hybrid materials and interpenetrating polymer networks (IPNs). Its unique molecular structure, featuring a polymerizable methacrylate group and hydrolyzable isopropoxide groups, allows it to participate in two distinct network-forming processes simultaneously.

In a typical synthesis, the methacrylate group can be polymerized via free-radical polymerization to form an organic polymer chain, while the isopropoxide groups undergo hydrolysis and condensation to form an inorganic titania network. researchgate.net When these two processes occur concurrently, they can result in a material where the organic and inorganic phases are intertwined at the nanoscale.

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are synthesized in the presence of each other but are not covalently bonded to one another. nih.gov In the context of titanium methacrylate triisopropoxide, a true IPN could be formed by first creating a cross-linked titania network via the sol-gel process and subsequently polymerizing a separate organic monomer within this network. More commonly, semi-IPNs are formed where one network is cross-linked while the other is linear. For example, a pre-formed organic polymer can be dissolved in a solution containing the titanium precursor, which is then gelled to form the inorganic network entrapping the organic chains. researchgate.net

The properties of these hybrid materials and IPNs, such as thermal stability and mechanical strength, are often superior to those of the individual components due to synergistic effects between the organic and inorganic networks. nih.govelsevierpure.com

Strategies for Achieving Homogeneous Hybrid Morphologies

A primary challenge in the synthesis of organic-inorganic hybrid materials is preventing phase separation between the thermodynamically incompatible organic and inorganic components. Achieving a homogeneous, transparent material is crucial for many applications, particularly in optics. Several strategies are employed to promote miscibility and create a uniform morphology.

One of the most effective strategies is the use of a coupling agent , which is a molecule that can form covalent bonds with both the organic and inorganic phases. Titanium methacrylate triisopropoxide itself acts as an excellent coupling agent. The methacrylate group provides a reactive site for covalent bonding with the growing organic polymer network, while the isopropoxide groups form the inorganic network. This dual functionality ensures a strong interfacial connection, hindering macroscopic phase separation.

Another key strategy involves carefully controlling the reaction kinetics of the sol-gel process relative to the organic polymerization. The high reactivity of titanium alkoxides can lead to rapid formation and precipitation of titania particles before the organic network is sufficiently formed. researchgate.net To counter this, chelating agents or complexant comonomers like allyl acetoacetate (B1235776) are used to reduce the reactivity of the titanium precursor, as discussed previously. researchgate.net This synchronization of reaction rates allows for the simultaneous and integrated growth of both networks, leading to a more homogeneous structure.

The choice of solvent also plays a critical role. A common solvent that can dissolve both the organic monomers and the inorganic precursor is essential for maintaining a single-phase system during the initial stages of the reaction.

Exploration of Covalent and Non-Covalent Interactions at the Organic-Inorganic Interface

Covalent Interactions: The most direct way to ensure a robust interface is through the formation of covalent bonds. As mentioned, titanium methacrylate triisopropoxide is designed to facilitate this. The polymerization of its methacrylate group incorporates the titanium atom directly into the backbone or as a pendant group on the organic polymer chain. Concurrently, the sol-gel reaction of its isopropoxide groups builds the inorganic network, resulting in a seamless, covalently linked interface. Similarly, other precursors, such as vinyl or methacryloyl-functionalized silanes, can be added to the formulation to create covalent linkages between different types of inorganic domains and the polymer matrix. researchgate.net

Non-Covalent Interactions: Even in the absence of direct covalent linkages, non-covalent interactions can significantly influence the interfacial adhesion and morphology of the hybrid material. mdpi.comrsc.org These interactions, though weaker than covalent bonds, are numerous and collectively play a vital role. nih.gov They include:

Hydrogen Bonding: This can occur between hydroxyl groups on the surface of the titania network (Ti-OH) and carbonyl groups or other hydrogen bond acceptors in the organic polymer (e.g., in poly(methyl methacrylate)).

Electrostatic Interactions: These can arise from the polar nature of the Ti-O bonds and polar functional groups on the organic polymer.

The combination of strong covalent tethering and a multitude of weaker non-covalent interactions creates a stable and well-defined interface, which is essential for the enhanced mechanical and thermal properties of the hybrid material.

Mechanistic Insights into Network Interpenetration and Cross-linking Density Control

The final architecture of the hybrid material is defined by the degree of interpenetration of the two networks and their respective cross-linking densities. These structural parameters have a profound impact on the material's macroscopic properties, including its glass transition temperature (Tg), storage modulus, and swelling behavior. icm.edu.plmonash.eduresearchgate.net

Network Interpenetration: The degree to which the organic and inorganic networks are intertwined depends on the synthesis route. In a simultaneous synthesis, where both networks form at the same time, a high level of interpenetration is expected. The final morphology is a result of the competition between reaction kinetics and phase separation. If the networks are formed sequentially, the first network acts as a template for the second, influencing its structure and leading to potentially different morphologies and properties. nih.gov

Cross-linking Density Control: The cross-linking density of both the organic and inorganic networks can be independently controlled to tailor the material's properties.

Inorganic Network Density: The cross-linking density of the titania network is controlled by the sol-gel reaction conditions. Factors such as the water-to-alkoxide ratio, the type and concentration of the catalyst, and the reaction temperature determine the extent of condensation and thus the number of Ti-O-Ti linkages. researchgate.net

Organic Network Density: The cross-linking density of the polymer network is typically controlled by adding a di- or multi-functional monomer, such as triethylene glycol dimethacrylate (TEGDMA), to the polymerization mixture along with the monofunctional methacrylate of the titanium precursor. icm.edu.plresearchgate.net Increasing the concentration of this organic cross-linker leads to a more tightly linked polymer network.

An increase in the cross-linking density of either network generally leads to a higher glass transition temperature (Tg), increased stiffness (storage modulus), and reduced swelling in solvents. researchgate.neticm.edu.plresearchgate.net Dynamic mechanical analysis (DMA) is a powerful technique used to probe these structure-property relationships, as both the Tg and the rubbery modulus are sensitive functions of the network architecture and cross-link density. icm.edu.plresearchgate.net By carefully tuning these parameters, hybrid materials with a wide range of tailored properties can be designed.

The table below summarizes the influence of key parameters on the network structure.

| Parameter | Effect on Inorganic Network (Titania) | Effect on Organic Network (Polymer) |

| Catalyst Type | Controls hydrolysis/condensation rates, influencing particle size and branching (e.g., acid vs. base). | Indirectly affects network formation by influencing the rate of inorganic phase development. |

| Water/Alkoxide Ratio | Higher ratios generally lead to more complete hydrolysis and a higher density of Ti-O-Ti cross-links. | No direct effect. |

| Chelating Agent | Reduces precursor reactivity, allowing for more controlled network growth and better integration. | Promotes homogeneity by synchronizing network formation rates. |

| Organic Cross-linker | No direct effect. | Directly increases cross-linking density, leading to a stiffer, more constrained network. |

Structural Analysis and Characterization Methodologies in Titanium Methacrylate Triisopropoxide Research

Spectroscopic Techniques for Molecular and Network Elucidation

Spectroscopy is a cornerstone in the analysis of titanium methacrylate (B99206) triisopropoxide, providing detailed insights into its chemical bonding, atomic arrangement, and electronic properties.

FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize the bonding environment within a molecule. In the context of titanium methacrylate triisopropoxide, FTIR is crucial for confirming the presence of both the methacrylate and isopropoxide ligands and for monitoring chemical transformations such as hydrolysis, condensation, and polymerization.

The FTIR spectrum of titanium methacrylate triisopropoxide is expected to exhibit several characteristic absorption bands. The isopropoxide groups give rise to strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations around 1130 cm⁻¹ and 995 cm⁻¹. The methacrylate ligand is identified by the prominent C=O stretching vibration of the ester group, typically appearing around 1720 cm⁻¹, and the C=C stretching vibration of the vinyl group near 1638 cm⁻¹.

A critical region of the spectrum is below 1000 cm⁻¹, where vibrations involving the titanium atom occur. The Ti-O-C stretching modes are indicative of the covalent linkage between the titanium center and the organic ligands. Furthermore, in materials where titanium methacrylate triisopropoxide has undergone hydrolysis and condensation to form a Ti-O-Ti network, new broad and strong bands appear in the 400-900 cm⁻¹ range, characteristic of these inorganic linkages. mdpi.com

Table 1: Expected FTIR Absorption Bands for Titanium Methacrylate Triisopropoxide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Isopropoxide (CH₃, CH) | 2850 - 3000 |

| C=O Stretch | Methacrylate (Ester) | ~1720 |

| C=C Stretch | Methacrylate (Vinyl) | ~1638 |

| C-O Stretch | Isopropoxide | ~1130, ~995 |

| Ti-O-C Stretch | Ti-Isopropoxide Linkage | ~1015 |

Data compiled from analogous titanium alkoxide and methacrylate systems. mdpi.comresearchgate.netresearchgate.net

NMR spectroscopy is an indispensable tool for obtaining detailed atomic-level information about the structure of titanium methacrylate triisopropoxide in solution. ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure by identifying the different chemical environments of hydrogen and carbon atoms.

In the ¹H NMR spectrum, the isopropoxide ligands are expected to show two distinct signals: a septet around 4.5-5.0 ppm corresponding to the methine proton (-CH), and a doublet around 1.2-1.4 ppm for the methyl protons (-CH₃). spectrabase.comspectrabase.com The methacrylate ligand would be characterized by signals for its vinyl protons (typically between 5.5 and 6.5 ppm) and its methyl protons (around 1.9-2.0 ppm).

The ¹³C NMR spectrum provides complementary information. The isopropoxide groups would show signals for the methine carbon (around 75 ppm) and the methyl carbons (around 25 ppm). The methacrylate ligand would be identified by signals from the carbonyl carbon (165-170 ppm), the vinyl carbons (125-140 ppm), and the methyl carbon (around 18 ppm). The integration of the proton signals can be used to confirm the 3:1 ratio of isopropoxide to methacrylate ligands. While not applicable to the pure compound, ²⁹Si NMR is a valuable technique for studying hybrid materials where titanium methacrylate triisopropoxide is co-polymerized with silicon-based precursors like tetraethylorthosilicate. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Titanium Methacrylate Triisopropoxide

| Nucleus | Ligand Group | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Isopropoxide | -CH | 4.5 - 5.0 |

| ¹H | Isopropoxide | -CH₃ | 1.2 - 1.4 |

| ¹H | Methacrylate | =CH₂ | 5.5 - 6.5 |

| ¹H | Methacrylate | -CH₃ | 1.9 - 2.0 |

| ¹³C | Isopropoxide | -CH | ~75 |

| ¹³C | Isopropoxide | -CH₃ | ~25 |

| ¹³C | Methacrylate | C=O | 165 - 170 |

| ¹³C | Methacrylate | =C, =CH₂ | 125 - 140 |

Predicted values are based on data for titanium (IV) isopropoxide and methacrylate-containing compounds. spectrabase.comchemicalbook.com

UV-Visible (UV-Vis) and Raman spectroscopy offer further insights into the electronic and vibrational properties of titanium methacrylate triisopropoxide.

UV-Vis spectroscopy probes the electronic transitions within the molecule. For titanium complexes, the spectra are often dominated by ligand-to-metal charge-transfer (LMCT) bands in the UV region. The position and intensity of these absorption bands are sensitive to the coordination environment of the titanium atom and the nature of its ligands. researchgate.net Analysis of the UV-Vis spectrum can provide information about the electronic structure and can be used to monitor the formation of Ti-O-Ti networks, which alters the electronic environment of the titanium center.

Raman spectroscopy is complementary to FTIR and is particularly effective for studying the symmetric vibrations and the inorganic framework of materials. nih.gov It is highly sensitive to the Ti-O vibrations in the low-frequency region (< 1000 cm⁻¹). mdpi.com This makes it an excellent tool for characterizing the formation and structure of the titanium-oxygen backbone in polymers and composites derived from titanium methacrylate triisopropoxide. The symmetric C=C stretching of the methacrylate group also gives a strong Raman signal.

X-ray Absorption Fine Structure (XAFS) is a synchrotron-based technique that provides precise information about the local atomic environment around a specific element, in this case, titanium. rsc.org XAFS data is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, particularly the pre-edge features of the Ti K-edge spectrum, is highly sensitive to the oxidation state and coordination geometry of the titanium atom. mdpi.com By analyzing the shape and intensity of these features, researchers can distinguish between different coordination numbers, such as four-coordinate (tetrahedral) and six-coordinate (octahedral) titanium centers. mdpi.com

The EXAFS region provides quantitative information about the immediate coordination shell around the titanium atom, including bond distances and coordination numbers. nih.govresearchgate.net For example, EXAFS analysis can precisely determine the Ti-O bond lengths. In studies of related Ti-O systems, EXAFS has been used to measure Ti-O bond distances of approximately 1.83 Å for tetrahedral titanium, which is indicative of Ti atoms substituting Si atoms in a silica (B1680970) network. mdpi.com This level of detail is critical for building accurate structural models of complex hybrid materials.

Morphological and Microstructural Characterization

While spectroscopic methods probe the molecular level, microscopic techniques are essential for understanding the larger-scale structure and surface features of materials prepared using titanium methacrylate triisopropoxide.

Scanning Electron Microscopy (SEM) is a foundational technique for characterizing the morphology of materials at the micro- and nanoscale. In the context of materials derived from titanium methacrylate triisopropoxide, such as hybrid coatings or polymers, SEM is used to visualize surface topography, porosity, and particle size and distribution. researchgate.net

By scanning a focused beam of electrons across a sample, SEM generates high-resolution images that reveal details about the material's surface texture and structure. For instance, SEM can be used to assess the uniformity and integrity of a thin film or to study the fracture surface of a bulk composite material, providing insights into its internal structure and failure mechanisms. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental mapping, confirming the spatial distribution of titanium throughout the material's matrix.

Transmission Electron Microscopy (TEM) for Nanoscale Structure Visualization

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to obtain high-resolution images of materials at the nanoscale. thermofisher.com In the context of research involving titanium methacrylate triisopropoxide, TEM is invaluable for visualizing the morphology, size, distribution, and crystalline structure of nanoparticles or nanostructures formed from this precursor. The technique operates by passing a focused beam of electrons through an ultra-thin sample. thermofisher.comyoutube.com As the electrons interact with the material, they are scattered, and the transmitted electrons are focused by a series of electromagnetic lenses to form an image on a detector. youtube.com

The contrast in a TEM image is generated based on the density and thickness of the sample; denser or thicker areas appear darker as they scatter more electrons. thermofisher.com This allows for the direct visualization of, for example, titanium dioxide (TiO2) nanoparticles dispersed within a polymer matrix that has been functionalized with titanium methacrylate triisopropoxide.

In a typical application, the precursor might be incorporated into a polymer and then thermally or chemically treated to form TiO2 nanoparticles in situ. TEM analysis would then be employed to:

Determine Particle Size and Distribution: By analyzing the TEM micrographs, researchers can measure the diameters of individual nanoparticles and generate a size distribution histogram. This is crucial for understanding how synthesis parameters affect the final particle dimensions.

Assess Morphology: TEM reveals the shape of the nanostructures, whether they are spherical, rod-like, or irregular. youtube.com

Evaluate Dispersion: The technique clearly shows how well the nanoparticles are dispersed within the host matrix. It can identify areas of agglomeration or aggregation, which can significantly impact the material's properties.

High-Resolution Imaging (HR-TEM): In High-Resolution TEM mode, it is possible to visualize the atomic lattice fringes of crystalline nanoparticles. nist.gov This provides direct evidence of the crystalline nature of the material and can help identify the specific crystal phase (e.g., anatase, rutile for TiO2). nist.gov

Selected Area Electron Diffraction (SAED): By focusing the electron beam on a specific area of the sample, a diffraction pattern can be generated. nist.gov This SAED pattern provides information about the crystal structure of the material, complementing the visual information from HR-TEM. youtube.com

For instance, studies on composite materials where a titanium-based precursor is used to form a layered structure can utilize TEM to analyze the phase composition and microstructure of the modified layers. mdpi.com The elemental composition of these nanoscale features can be further confirmed using energy-dispersive X-ray spectroscopy (EDS), an analytical technique often integrated into modern TEMs. nist.govmdpi.com

Small-Angle X-ray Scattering (SAXS) for Heterogeneity and Domain Analysis

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on nanoscale objects, typically in the size range of 1 to 200 nanometers. nih.govmalvernpanalytical.com It is particularly useful for analyzing the shape, size, and spatial arrangement of nanoparticles, polymers, and other macromolecular assemblies in various forms, including solids, liquids, and gels. nih.govmalvernpanalytical.com The technique works by measuring the elastic scattering of X-rays at very small angles (typically 0.1° to 5°) from a sample. nih.govmalvernpanalytical.com This small-angle scattering is sensitive to electron density fluctuations over length scales larger than the atomic scale.

In research involving titanium methacrylate triisopropoxide, SAXS is an ideal tool for characterizing the structure of hybrid materials or nanocomposites. When this compound is used, for example, to create a network or to form inorganic domains within a polymer matrix, SAXS can provide quantitative data on:

Domain Size and Shape: The scattering pattern can be analyzed to determine the average size and shape of electron-density-rich domains, such as TiO2 nanoparticles or clusters formed from the precursor.

Interparticle Distance: For systems with a degree of ordering, SAXS can reveal the average distance between adjacent domains or nanoparticles.

Porosity and Surface Area: The technique can be used to characterize the pore size distribution and specific surface area of porous materials derived from titanium methacrylate triisopropoxide. nih.gov

Real-Time Monitoring of Formation: Time-resolved SAXS studies allow researchers to monitor structural evolution during a chemical process, such as the polymerization of a methacrylate monomer in the presence of the titanium precursor, tracking the nucleation and growth of particles in real-time. rsc.orgnih.gov

For example, in the study of block copolymers like poly(n-butyl acrylate)-b-poly(methyl methacrylate), SAXS is used to investigate the phase behavior and determine thermodynamic parameters like the Flory-Huggins interaction parameter by analyzing scattering profiles at different temperatures. mdpi.com A similar approach could be applied to systems where titanium methacrylate triisopropoxide is used to modify one of the polymer blocks, allowing for the analysis of how the titanium moiety affects the phase separation and domain spacing.

Wide-Angle X-ray Scattering (WAXS) for Crystalline Phase Identification

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a fundamental technique for probing the atomic-scale structure of materials. wikipedia.org It analyzes X-rays scattered at larger angles (typically > 5°) compared to SAXS. nih.govlibretexts.org According to Bragg's law, this wide-angle scattering corresponds to the diffraction from repeating atomic planes within a crystalline structure, providing a unique "fingerprint" of the material's crystalline phase. wikipedia.org

The primary application of WAXS in the study of materials derived from titanium methacrylate triisopropoxide is to determine the degree of crystallinity and identify the specific crystalline phases present. wikipedia.orgmeasurlabs.com

Crystallinity Assessment: A WAXS pattern of a semi-crystalline material consists of sharp Bragg peaks superimposed on a broad, diffuse halo. The sharp peaks arise from the ordered, crystalline regions, while the broad halo is characteristic of the disordered, amorphous component. By analyzing the relative areas of these components, the degree of crystallinity can be quantified. mdpi.com

Phase Identification: The positions (2θ angle) and intensities of the Bragg peaks are unique to a specific crystal structure. libretexts.org For materials produced from the thermal decomposition of titanium methacrylate triisopropoxide, WAXS is essential for identifying the resulting titanium dioxide polymorphs (e.g., anatase, rutile, or brookite).

Crystallite Size Estimation: The width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites). Using the Scherrer equation, the average crystallite size can be estimated from the peak broadening.

WAXS and SAXS are often performed concurrently (SWAXS) to provide a comprehensive structural analysis across multiple length scales, from atomic arrangements (WAXS) to nanoscale morphology (SAXS). nih.govkpi.ua This combined approach would be highly effective in characterizing a nanocomposite where titanium methacrylate triisopropoxide is used to generate crystalline TiO2 nanoparticles (analyzed by WAXS) within a polymer matrix whose larger-scale structure is analyzed by SAXS.

Thermal Transformation and Decomposition Studies

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Mass Loss Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. semanticscholar.org It is a critical tool for investigating the thermal stability and decomposition behavior of materials like titanium methacrylate triisopropoxide and its derivatives. The output of a TGA experiment is a curve plotting mass percentage against temperature, from which decomposition temperatures, residual mass, and the kinetics of decomposition can be determined. semanticscholar.org

A typical TGA analysis for a titanium-organic precursor would identify:

Initial Mass Loss: Often corresponds to the evaporation of moisture or residual solvents.

Ligand Decomposition: Subsequent, significant mass loss steps at higher temperatures are associated with the decomposition and volatilization of the organic ligands (methacrylate and isopropoxide groups). Studies on the decomposition of TTIP indicate that major reaction pathways include the release of propene (C3H6) and the cleavage of C-C and C-O bonds. arxiv.orgcam.ac.uk

Final Residual Mass: The mass remaining at the end of the experiment (at high temperature) corresponds to the thermally stable inorganic residue, which is typically the metal oxide (e.g., TiO2). The experimental residual mass can be compared to the theoretical yield of TiO2 to confirm the composition of the precursor.

The data below illustrates a hypothetical multi-step decomposition profile for a titanium-organic precursor based on published findings for related materials.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | 50 - 150 | ~5% | Volatilization of adsorbed moisture/solvent |

| 2 | 150 - 350 | ~40% | Decomposition and release of organic ligands (e.g., propene, methacrylate fragments) |

| 3 | 350 - 500 | ~15% | Further decomposition and combustion of residual organic char |

Differential Scanning Calorimetry (DSC) for Investigating Thermal Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. youtube.com It provides information on thermal transitions where energy is absorbed (endothermic processes) or released (exothermic processes). tainstruments.com

For materials involving titanium methacrylate triisopropoxide, particularly when it is incorporated into polymers, DSC is essential for characterizing key thermal events:

Glass Transition Temperature (Tg): The Tg is a characteristic of the amorphous regions of a polymer, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com This transition is observed in DSC as a step-like change in the heat capacity. thermalsupport.com The incorporation of the bulky titanium methacrylate triisopropoxide group into a polymer chain can affect chain mobility and thus alter the Tg.

Crystallization (Tc): Upon cooling from a molten state, some polymers can organize into ordered crystalline structures. This crystallization process is exothermic and appears as a peak on the DSC curve. tainstruments.com

Melting (Tm): When a semi-crystalline polymer is heated, the crystalline domains melt at a characteristic temperature. This is an endothermic process that appears as a peak, and the area under the peak is proportional to the enthalpy of fusion, which relates to the degree of crystallinity. nih.gov

Curing Reactions: For thermosetting systems, DSC can be used to monitor exothermic curing or cross-linking reactions. The heat evolved during the reaction is a measure of the extent of cure. youtube.com

In studies of phase transitions in titanium alloys, DSC has been used to determine the kinetics of phase transformations and the latent heat associated with them. researchgate.net Similarly, for hybrid organic-inorganic materials derived from titanium methacrylate triisopropoxide, DSC can detect exothermic events corresponding to the decomposition of the precursor and the crystallization of the resulting TiO2 phase. researchgate.net For example, the crystallization of amorphous TiO2 into the anatase phase is an exothermic process often observed in thermal analysis. researchgate.net

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response Analysis

Dynamic Mechanical Analysis (DMA) is a technique used to study the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. wikipedia.organton-paar.com In a DMA experiment, a sinusoidal stress or strain is applied to a sample, and the resulting strain or stress is measured. anton-paar.com Due to the viscoelastic nature of polymers, the response is typically out of phase with the applied force. uc.edu

DMA provides several key parameters:

Storage Modulus (E' or G'): Represents the elastic component of the material's response and is a measure of its stiffness or ability to store energy. anton-paar.comuc.edu

Loss Modulus (E'' or G''): Represents the viscous component and is a measure of the energy dissipated as heat during deformation. It is sensitive to molecular motions and relaxations. anton-paar.comuc.edu

Tan Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity or internal friction. unipi.it

DMA is exceptionally sensitive to thermal transitions, particularly the glass transition (Tg). At the Tg, a material undergoes a significant drop in the storage modulus (E'), while the loss modulus (E'') and tan δ go through a maximum. researchgate.net The peak of the tan δ curve is often reported as the glass transition temperature. researchgate.net

In the context of polymers modified with titanium methacrylate triisopropoxide, DMA would be used to:

Determine Tg with High Sensitivity: DMA is often more sensitive than DSC for detecting the glass transition, especially in highly cross-linked or filled systems.

Analyze Mechanical Properties: The storage modulus provides direct information about the stiffness of the material below and above the Tg, showing how the incorporation of the titanium precursor affects the mechanical performance.

Study Molecular Relaxations: Besides the main glass transition (α-relaxation), DMA can detect secondary relaxations (β, γ) at lower temperatures, which are related to localized molecular motions, such as side-chain rotations.

The table below shows representative data illustrating the change in viscoelastic properties of a polymer around its glass transition temperature as measured by DMA.

| Temperature (°C) | Storage Modulus (E') [MPa] | Loss Modulus (E'') [MPa] | Tan Delta (tan δ) |

|---|---|---|---|

| 80 | 2500 | 50 | 0.020 |

| 100 | 2000 | 150 | 0.075 |

| 115 (Tg) | 500 | 250 | 0.500 |

| 130 | 10 | 5 | 0.500 |

| 150 | 5 | 1 | 0.200 |

Advanced Material Fabrication and Functionalization Utilizing Titanium Methacrylate Triisopropoxide

Rational Design of Organic-Inorganic Hybrid Material Systems

The design of organic-inorganic hybrid materials leverages the unique chemical properties of precursors like titanium methacrylate (B99206) triisopropoxide to create novel materials with enhanced characteristics. The compound's structure, featuring both a reactive organic methacrylate ligand and inorganic-forming isopropoxide ligands, allows for the creation of covalently linked networks, offering improvements in properties such as thermal stability and mechanical strength.

The integration of titanium methacrylate triisopropoxide into polymer matrices is primarily achieved through two strategic pathways that exploit its bifunctional nature:

In-Situ Polymerization and Sol-Gel Reaction: This is a simultaneous approach where the precursor is mixed with organic monomers. The methacrylate group of the titanium compound copolymerizes with the monomers via radical polymerization, while the isopropoxide groups undergo hydrolysis and condensation to form an inorganic titanium oxide network. researchgate.net This creates a highly interpenetrated and covalently bonded hybrid structure. For example, this process can be adapted for creating poly(methyl methacrylate) (PMMA)-TiO2 hybrids. researchgate.net

Grafting onto Pre-formed Polymers: In this strategy, existing polymer chains with reactive functional groups are reacted with the titanium precursor. The isopropoxide groups can react with hydroxyl groups on a polymer backbone, chemically grafting the titanium compound onto the polymer. The methacrylate group remains available for subsequent crosslinking reactions, often initiated by UV light or thermal energy.

A key challenge in these processes is controlling the reactivity of the titanium isopropoxide groups, which hydrolyze rapidly. researchgate.net To manage this, chelating agents such as acetic acid or acetylacetone (B45752) can be added. These agents form more stable complexes with the titanium center, moderating the hydrolysis and condensation rate and preventing uncontrolled precipitation of titanium dioxide. researchgate.net

Table 1: Comparison of Integration Strategies

| Strategy | Description | Key Process | Advantages |

|---|---|---|---|

| Simultaneous Process | Precursor is polymerized with monomers while the inorganic network forms concurrently. | Radical Polymerization & Sol-Gel | Excellent interfacial bonding, homogeneous dispersion of inorganic phase. |

| Grafting Process | Precursor is chemically attached to an existing polymer chain. | Condensation Reaction | Controlled architecture, preservation of polymer backbone integrity. |

The assembly of nanocomposite architectures using titanium methacrylate triisopropoxide is centered on the sol-gel process. This methodology allows for the creation of an inorganic (titania) network at the nanoscale within an organic polymer matrix.

The general steps are as follows:

Hydrolysis: The process is initiated by the addition of water, often with an acid or base catalyst, to the precursor dissolved in a suitable solvent like an alcohol. The isopropoxide groups (-OCH(CH3)2) are replaced by hydroxyl groups (-OH).

Condensation: The newly formed hydroxyl groups react with each other or with remaining isopropoxide groups, releasing water or isopropanol (B130326) and forming Ti-O-Ti bridges. cymitquimica.com

Network Formation: This condensation continues, building a three-dimensional inorganic oxide network throughout the polymer matrix.

When this occurs in the presence of a polymerizing organic phase (using the methacrylate functionality), a true organic-inorganic nanocomposite is formed. The resulting material is not a simple mixture but a hybrid where the organic and inorganic phases are interlinked on a molecular level. The properties of the final nanocomposite, such as the glass transition temperature and thermal stability, can be significantly altered compared to the pure polymer. researchgate.net

Fabrication Techniques for Thin Films and Surface Coatings

Titanium methacrylate triisopropoxide is a versatile precursor for fabricating thin films and surface coatings due to its ability to form inorganic titania networks and its excellent adhesion properties. lookchem.com These characteristics are exploited in various liquid-phase deposition techniques.

Dip-coating and spin-coating are common, cost-effective methods for producing uniform thin films from a sol-gel solution containing titanium methacrylate triisopropoxide. ossila.comresearchgate.netresearchgate.net

Spin-Coating: In this technique, a solution (sol) containing the precursor is dispensed onto a substrate, which is then rotated at high speed. ossila.com Centrifugal force spreads the liquid evenly, and the solvent evaporates, leaving a thin, uniform film. ossila.com The final film thickness is determined by the solution's viscosity and the spin speed. This method is ideal for creating thin, homogeneous titania-polymer hybrid layers on flat substrates. researchgate.netrsc.org

Dip-Coating: This process involves immersing a substrate into the precursor solution at a constant speed and then withdrawing it. A thin layer of the solution adheres to the substrate's surface. The solvent evaporates, and the precursor undergoes hydrolysis and condensation, often with subsequent thermal treatment (sintering), to form the final ceramic or hybrid coating. bibliotekanauki.pl

For both techniques, the precursor is typically dissolved in a solvent such as ethanol (B145695) and partially hydrolyzed to form a stable sol. The presence of the methacrylate group allows for a subsequent UV-curing step, which can polymerize the organic component of the film, enhancing its mechanical durability and density.

Table 2: Parameters for Coating Techniques

| Technique | Key Parameters | Typical Film Thickness | Applications |

|---|---|---|---|

| Spin-Coating | Spin speed, solution viscosity, spin time | Few nm to a few µm | Optical coatings, electronic device layers, protective films |

| Dip-Coating | Withdrawal speed, solution viscosity, immersion time | Tens of nm to several µm | Anti-reflective coatings, functionalized surfaces |

Titanium methacrylate triisopropoxide is highly effective for modifying and functionalizing surfaces, acting as an adhesion promoter or a coupling agent. lookchem.com This is particularly useful for improving the bond between an inorganic substrate (like glass, metal, or ceramic) and an organic polymer coating or adhesive. atamankimya.com

The modification protocol typically involves:

Substrate Preparation: The surface is cleaned to remove contaminants and ensure the presence of surface hydroxyl (-OH) groups.

Precursor Application: A dilute solution of titanium methacrylate triisopropoxide is applied to the surface.

Bond Formation: The isopropoxide groups of the precursor react with the surface hydroxyl groups of the inorganic substrate, forming strong, covalent M-O-Ti bonds (where M is Si, Al, etc.).

Organic Interface: This process leaves the methacrylate portion of the molecule oriented away from the surface, creating an organo-reactive surface that can readily bond with a subsequently applied polymer layer through polymerization.

This functionalization enhances the durability and performance of coatings and composites by creating a strong, stable interface between dissimilar materials. nih.govmdpi.commdpi.com

Controlled Polymerization and Patterning Processes

The methacrylate group in titanium methacrylate triisopropoxide allows it to participate in controlled polymerization reactions, which is essential for creating well-defined polymer structures and patterned surfaces. Photopolymerization is a key technique in this area.

Photopolymerization is initiated by exposing a formulation containing the precursor and a photoinitiator to ultraviolet (UV) light. researchgate.netgoogle.com The photoinitiator absorbs the UV radiation and generates free radicals, which then trigger the rapid polymerization of the methacrylate groups. This process transforms the liquid resin into a solid, crosslinked polymer-inorganic hybrid material. researchgate.net

This technology is particularly useful for patterning applications. By using a photomask to selectively expose certain areas of the film to UV light, polymerization occurs only in the irradiated regions. The unpolymerized material in the masked regions can then be washed away with a solvent, leaving behind a well-defined microscopic or macroscopic pattern. This process is fundamental to photolithography and is used to fabricate complex three-dimensional microstructures. lzh.de Research into two-photon polymerization of titanium-containing sol-gel composites demonstrates the potential for creating intricate 3D structures with high resolution. lzh.de The incorporation of the titanium precursor into the polymer network can also enhance properties like refractive index and thermal stability. lzh.de

Investigations into Photopolymerization for Directed Material Formation and Microfabrication

The methacrylate group within titanium methacrylate triisopropoxide provides a reactive handle for photopolymerization, a process where light is used to initiate a chain reaction that solidifies a liquid resin into a solid polymer. This technique is the foundation of several high-resolution microfabrication technologies, most notably two-photon polymerization (TPP). TPP utilizes a focused femtosecond laser to initiate polymerization in a highly localized, sub-micrometer volume (a "voxel"), enabling the construction of intricate three-dimensional structures with features smaller than the diffraction limit of light.

Scientific investigations into titanium-containing hybrid materials, often formed from the reaction of titanium isopropoxide and methacrylic acid, have demonstrated their suitability for TPP. capes.gov.brresearchgate.netlzh.de The inclusion of titanium in the photopolymer resin serves a dual purpose: it significantly increases the refractive index of the resulting material and allows for the formation of a robust organic-inorganic hybrid network. The ability to create high-refractive-index micro-optics and photonic components is a key driver of this research.

A critical factor in the successful fabrication of 3D structures using these materials is the molar ratio of the titanium precursor to the methacrylic acid. Research has shown that while transparent, solid films can be produced with a high molar content of titanium isopropoxide (up to 90%), the fabrication of stable, self-standing 3D microstructures is only feasible when the molar content of the titanium precursor is below 50%. researchgate.netlzh.de Above this threshold, the inorganic network becomes too dominant, leading to brittleness and a lack of structural integrity in the microfabricated parts.

The following table, derived from experimental findings, illustrates the relationship between the molar composition of the precursor solution and the feasibility of 3D microfabrication.

| Molar Content of Titanium Isopropoxide (%) | Feasibility of 3D Microstructure Fabrication | Resulting Material Characteristics |

|---|---|---|

| < 50% | Successful | Formation of stable, self-standing 3D structures with high resolution. |

| ≥ 50% | Unsuccessful | Material is too brittle for complex 3D fabrication, though thin films can be formed. |

Regulation of Network Formation in Complex Architectures

The ability to regulate the formation of the polymer network is crucial for controlling the final properties of the fabricated material, such as its optical, mechanical, and thermal characteristics. In hybrid materials derived from titanium methacrylate triisopropoxide, network regulation is achieved by carefully controlling the interplay between the organic polymerization of the methacrylate groups and the inorganic condensation of the titanium alkoxide functions.

The molar ratio of titanium isopropoxide to methacrylic acid in the precursor sol-gel solution is a key parameter for controlling the properties of the final network. The titanium content directly influences the refractive index of the composite material. As the molar fraction of the titanium precursor increases, the refractive index of the resulting polymer network also increases in a linear fashion. researchgate.netlzh.de This tunability is highly desirable for applications in optics and photonics, where precise control over the refractive index is necessary for designing components like waveguides, lenses, and photonic crystals.

Conversely, studies have shown that altering the concentration of methacrylic acid does not significantly impact the refractive index of the final material. researchgate.netlzh.de Its primary role is to functionalize the titanium precursor with a polymerizable group and to moderate the reactivity of the alkoxide, ensuring a stable and homogeneous precursor solution suitable for photopolymerization.

The data below, based on experimental measurements, showcases the direct correlation between the titanium precursor concentration and the refractive index of the resulting hybrid polymer.

| Molar Ratio (Titanium Isopropoxide : Methacrylic Acid) | Refractive Index (at 633 nm) | Optical Properties |

|---|---|---|

| 1:1 | ~1.52 | High transparency, suitable for optical applications requiring moderate refractive index. |

| 2:1 | ~1.55 | Increased refractive index while maintaining good optical clarity. |

| 4:1 | ~1.59 | Significantly higher refractive index, useful for high-contrast photonic structures. |

Research Perspectives and Future Directions in Titanium Methacrylate Triisopropoxide Science

Emerging Synthetic and Processing Paradigms for Enhanced Material Control

The precise control over material properties at the molecular level is a central theme in modern materials science. For titanium methacrylate (B99206) triisopropoxide, emerging synthetic and processing paradigms are enabling researchers to tailor the structure and function of resulting materials with unprecedented accuracy. These advancements are moving beyond traditional synthetic routes to more sophisticated methods that offer enhanced control over polymerization, hydrolysis, and condensation reactions.

One of the key areas of development is in the realm of controlled polymerization . The methacrylate group in titanium methacrylate triisopropoxide is amenable to various controlled radical polymerization (CRP) techniques. nih.gov These methods, such as atom transfer radical polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. By utilizing titanium methacrylate triisopropoxide as a comonomer or an initiator in CRP, scientists can precisely incorporate titanium into a polymer backbone, leading to materials with tailored refractive indices, thermal stabilities, and mechanical properties.

The sol-gel process represents another critical area of innovation. researchgate.netplos.org This technique leverages the hydrolysis and condensation of the isopropoxide groups to form an inorganic titanium-oxo network. cymitquimica.com By carefully controlling reaction parameters such as pH, water-to-alkoxide ratio, and temperature, the morphology and porosity of the resulting titania-based materials can be finely tuned. Emerging paradigms in sol-gel chemistry involve the use of additives and templates to direct the self-assembly of the inorganic network, leading to the formation of highly ordered mesoporous structures and thin films with controlled thickness and composition. This level of control is crucial for applications in catalysis, sensing, and optics.

Furthermore, advancements in processing techniques are enabling the fabrication of complex structures from materials derived from titanium methacrylate triisopropoxide. Techniques such as electrospinning are being explored to create nanofibrous mats incorporating this compound, which can be used in filtration and tissue engineering. Additionally, additive manufacturing, or 3D printing, presents exciting opportunities for creating bespoke components with graded compositions and complex geometries.

| Processing Technique | Key Advantages | Potential Applications |

| Controlled Radical Polymerization (e.g., ATRP) | Precise control over polymer architecture and molecular weight. | Advanced coatings, block copolymers, functional polymers. |

| Advanced Sol-Gel Processing | Tailorable porosity, surface area, and morphology. | Catalysts, sensors, optical coatings, mesoporous materials. |

| Electrospinning | Formation of nanofibrous structures with high surface area. | Filtration membranes, tissue engineering scaffolds, catalyst supports. |

| Additive Manufacturing (3D Printing) | Fabrication of complex geometries and functionally graded materials. | Custom biomedical implants, microreactors, advanced optical components. |

Innovations in Hybrid Material Architectures and Functional Integration

The dual reactivity of titanium methacrylate triisopropoxide makes it an ideal building block for the creation of organic-inorganic hybrid materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, high refractive index), leading to synergistic enhancements in performance.

A significant area of innovation lies in the development of covalently bonded hybrid systems . researchgate.net Through the polymerization of the methacrylate group and the simultaneous or sequential hydrolysis and condensation of the isopropoxide groups, a seamless integration of the organic and inorganic phases at the molecular level can be achieved. This covalent linkage minimizes phase separation and enhances the mechanical integrity and thermal stability of the resulting hybrid material. For example, incorporating titanium methacrylate triisopropoxide into a polymethyl methacrylate (PMMA) matrix via in-situ sol-gel and polymerization processes can lead to coatings with improved scratch resistance and a higher refractive index. plos.org

Another innovative approach is the use of titanium methacrylate triisopropoxide as a coupling agent or adhesion promoter . lookchem.comgoogle.com Its ability to form strong bonds with both organic resins and inorganic surfaces makes it highly effective in improving the interfacial adhesion in composite materials. For instance, in dental composites, it can enhance the bond between the resin matrix and inorganic fillers like silica (B1680970) or zirconia, leading to improved mechanical properties and durability. nih.govmdpi.com Similarly, it can be used to promote the adhesion of coatings to various substrates, including plastics and metals. lookchem.com

The functional integration of titanium methacrylate triisopropoxide also extends to the creation of nanocomposites with tailored functionalities . By using this compound to surface-modify nanoparticles, their compatibility with a polymer matrix can be significantly improved, preventing agglomeration and ensuring a homogeneous dispersion. This approach is being explored for the development of high-performance nanocomposites for a variety of applications, from transparent coatings to advanced biomedical devices. mdpi.com

| Hybrid Material Architecture | Functional Integration Achieved | Example Application |

| Covalently Bonded Organic-Inorganic Networks | Enhanced thermal stability, mechanical strength, and optical properties. | Scratch-resistant coatings, high refractive index lenses. |

| Interfacial Coupling Agent | Improved adhesion between organic and inorganic phases. | Dental composites, fiber-reinforced polymers, adhesive formulations. |

| Surface-Modified Nanoparticles | Enhanced dispersion and compatibility of nanofillers in a polymer matrix. | High-performance nanocomposites, UV-protective coatings. |

Interdisciplinary Research Opportunities and Methodological Advancements

The unique properties of titanium methacrylate triisopropoxide are opening up new avenues for research at the intersection of chemistry, materials science, engineering, and medicine. These interdisciplinary collaborations are driving innovation and leading to the development of novel materials and technologies.

In the field of biomedical materials , there is growing interest in using titanium methacrylate triisopropoxide to develop biocompatible and bioactive materials. mdpi.com For instance, it can be used to create hybrid materials for dental restorations that offer improved mechanical properties and better adhesion to tooth structures. nih.gov Furthermore, its potential in creating coatings for biomedical implants is being explored to enhance osseointegration and reduce the risk of infection. mdpi.com Research in this area often involves collaborations between materials scientists and biomedical researchers to evaluate the biological response to these novel materials.

Advanced characterization techniques are playing a crucial role in understanding the structure-property relationships in materials derived from titanium methacrylate triisopropoxide. Methodological advancements in techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy, small-angle X-ray scattering (SAXS), and transmission electron microscopy (TEM) are providing unprecedented insights into the molecular structure and nanoscale morphology of these complex hybrid materials. These advanced analytical methods are essential for guiding the rational design of new materials with desired functionalities.

Furthermore, the development of computational modeling and simulation tools is accelerating the pace of research. By using molecular dynamics and density functional theory (DFT) simulations, researchers can predict the reaction pathways of titanium methacrylate triisopropoxide, understand the formation of hybrid interfaces, and screen for promising material compositions before they are synthesized in the laboratory. This synergy between computational and experimental approaches is a powerful driver of innovation in the field.

| Research Area | Interdisciplinary Focus | Key Methodological Advancements |

| Biomedical Materials | Chemistry, Materials Science, Biology, Medicine | In-vitro and in-vivo biocompatibility testing, surface characterization techniques for biological interactions. |

| Advanced Characterization | Chemistry, Physics, Materials Science | High-resolution solid-state NMR, in-situ SAXS/WAXS, advanced electron microscopy techniques. |

| Computational Modeling | Chemistry, Physics, Computer Science | Molecular dynamics simulations, density functional theory (DFT) calculations, multiscale modeling. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.